(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
Overview
Description
(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran core, a pyridine ring, and a diethylamino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with a pyridine-3-carbaldehyde.
Addition of the Diethylamino Group: The diethylamino group is added via a Mannich reaction, which involves the reaction of the benzofuran derivative with diethylamine and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical reactivity allows for the modification of material properties, leading to improved performance and functionality.
Mechanism of Action
The mechanism of action of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
- (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one
Uniqueness
The uniqueness of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one lies in its specific combination of functional groups and their spatial arrangement. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex benzofuran derivative that exhibits a range of biological activities. This compound is part of a larger class of benzofuran derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structure of this compound, which features a diethylamino group and a pyridine moiety, suggests potential for various therapeutic applications.
Structure and Properties
The compound's structure can be represented as follows:
This indicates that the compound contains:
- Benzofuran nucleus : A core structure associated with various bioactive compounds.
- Diethylamino group : Known to enhance solubility and biological activity.
- Pyridine ring : Often contributes to the interaction with biological targets.
Anticancer Activity
Research has shown that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. In one study, benzofuran derivatives were tested against K562 leukemia cells, where they induced significant apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 6 | K562 | 15.0 | ROS generation, caspase activation |
Compound 8 | K562 | 20.0 | Mitochondrial pathway activation |
Anti-inflammatory Effects
Benzofuran derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF and IL-1. A related derivative showed a reduction in TNF levels by up to 93.8%, highlighting the potential of these compounds in treating chronic inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives are well-documented. Studies indicate that these compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the benzofuran ring significantly influences their antibacterial efficacy .
Bacterial Strain | Inhibition Zone (mm) | Compound Tested |
---|---|---|
Staphylococcus aureus | 23 | Compound 21c |
Escherichia coli | 24 | Compound 22a |
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, which is crucial for DNA replication and cell division .
- ROS Generation : Induction of oxidative stress leads to apoptosis in cancer cells, as evidenced by increased ROS levels upon treatment with these derivatives .
- Cytokine Modulation : The suppression of inflammatory cytokines suggests a potential mechanism for treating inflammatory diseases .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of several benzofuran derivatives on human cancer cells. The results indicated that compounds with diethylamino substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of a series of benzofuran derivatives, demonstrating significant reductions in pro-inflammatory cytokines in vitro, suggesting therapeutic potential for chronic inflammation management .
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21(4-2)12-15-16(22)8-7-14-18(23)17(24-19(14)15)10-13-6-5-9-20-11-13/h5-11,22H,3-4,12H2,1-2H3/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZHOIPKYAEPJ-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CN=CC=C3)/C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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